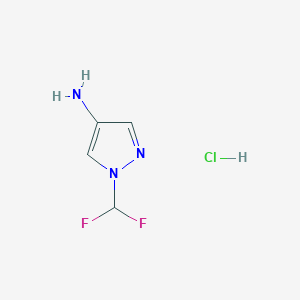

1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride

Overview

Description

1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound with the IUPAC name 1-(1-(difluoromethyl)-1H-pyrazol-3-yl)-N-methylmethanamine hydrochloride .

Chemical Reactions Analysis

Difluoromethylation processes often involve the transfer of CF2H to C (sp2) sites, both in stoichiometric and catalytic modes . Difluoromethylation of C (sp2)–H bonds can also be accomplished through Minisci-type radical chemistry .Scientific Research Applications

Pharmaceutical Research

The compound’s ability to introduce difluoromethyl groups into molecules makes it valuable in pharmaceutical research. Difluoromethyl groups can significantly alter the metabolic stability and biological activity of therapeutic molecules. This compound, therefore, serves as a key reagent in the development of new drugs with improved pharmacokinetic properties .

Agrochemical Development

In agrochemistry, the introduction of difluoromethyl groups can lead to the creation of more potent and selective pesticides and herbicides. The compound’s reactivity is exploited to synthesize novel agrochemicals that can withstand harsh environmental conditions, ensuring effective crop protection .

Material Science

This compound is used in material science to synthesize advanced polymers and plastics with unique properties, such as increased resistance to heat and chemicals. The difluoromethyl group can enhance the durability and longevity of materials used in various industries .

Catalysis

The compound is a potential catalyst or a catalyst precursor in organic synthesis. Its unique structure allows for the development of new catalytic processes that are more efficient and selective, particularly in the field of asymmetric synthesis .

Bioconjugation

Researchers utilize this compound for bioconjugation techniques, where it is used to modify proteins or peptides. The difluoromethyl group can be a tag for imaging or therapeutic purposes, aiding in the study of biological processes and the development of diagnostic tools .

Environmental Science

In environmental science, this compound could be used to trace pollution pathways and degradation processes. Its distinctive chemical signature allows for the tracking of environmental contaminants and helps in understanding their impact on ecosystems .

Mechanism of Action

Target of Action

The primary target of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride is ornithine decarboxylase (ODC) . ODC is a key enzyme in the polyamine biosynthetic pathway, which plays a crucial role in cell growth and differentiation . Inhibition of ODC is a powerful approach in the fight against diverse diseases, including cancer and viral infections .

Mode of Action

1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride acts as an irreversible inhibitor of ODC . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of ornithine to putrescine, a key step in polyamine synthesis . This results in the reduction of polyamine levels within the cell, which can inhibit cell growth and proliferation .

Biochemical Pathways

By inhibiting ODC, 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride disrupts the polyamine biosynthetic pathway . Polyamines, such as putrescine, spermidine, and spermine, are essential for various cellular processes, including DNA replication, RNA transcription, and protein synthesis . Therefore, the inhibition of ODC can have significant downstream effects on these processes, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

The related compound eflornithine, another odc inhibitor, has been reported to have asuboptimal pharmacokinetic profile , especially when large doses are required

Result of Action

The inhibition of ODC by 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride leads to a decrease in intracellular polyamine levels . This can result in the inhibition of cell growth and proliferation , making it a potential therapeutic agent for conditions characterized by abnormal cell growth, such as cancer .

Action Environment

The action of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with ODC . Additionally, the presence of other substances in the environment, such as competing substrates or inhibitors, can also influence the efficacy of the compound

properties

IUPAC Name |

1-(difluoromethyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2N3.ClH/c5-4(6)9-2-3(7)1-8-9;/h1-2,4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTVLJWWKQMKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride | |

CAS RN |

1221726-31-3 | |

| Record name | 1H-Pyrazol-4-amine, 1-(difluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

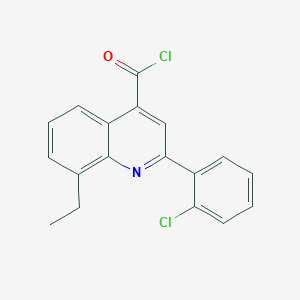

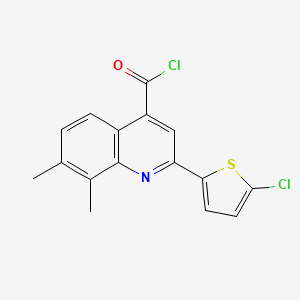

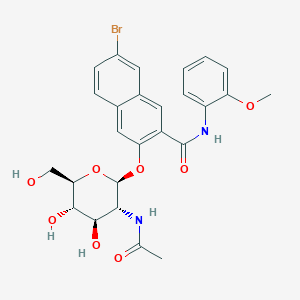

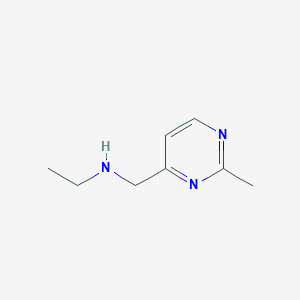

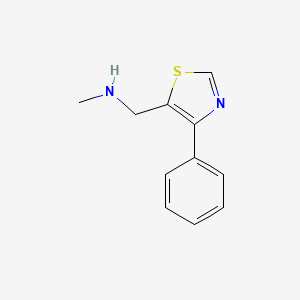

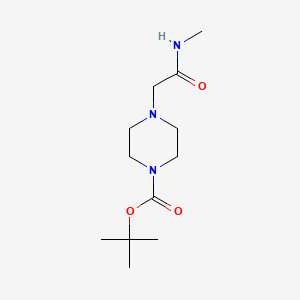

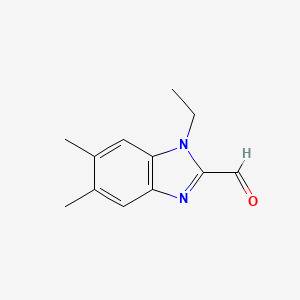

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421311.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1421315.png)

![2-Butyl-4-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B1421321.png)

![cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1421323.png)

![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]-4-methylbenzenesulfonamide](/img/structure/B1421330.png)

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-bromobenzenesulfonamide](/img/structure/B1421332.png)